6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a bromine atom, a thiophene ring, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid or ester and a suitable palladium catalyst.
N-Arylation: The final step involves the N-arylation of the imidazo[1,2-a]pyridine core with 2-methylaniline using a coupling reagent like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the bromine substituent, potentially yielding debrominated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
Ligand Design: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry
Material Science: Used in the development of organic semiconductors or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromine and thiophene moieties can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the N-(2-methylphenyl) substitution.
N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the bromine atom.
6-chloro-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: Chlorine instead of bromine.
Uniqueness
The unique combination of the bromine atom, thiophene ring, and N-(2-methylphenyl) substitution in 6-bromo-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14BrN3S |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
6-bromo-N-(2-methylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14BrN3S/c1-12-4-2-3-5-15(12)20-18-17(13-8-9-23-11-13)21-16-7-6-14(19)10-22(16)18/h2-11,20H,1H3 |
InChI Key |
GKEAZRFONOPOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CSC=C4 |
Origin of Product |
United States |
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